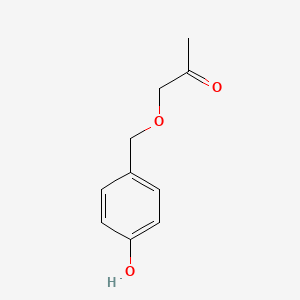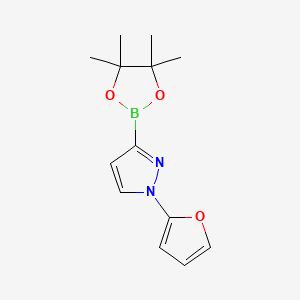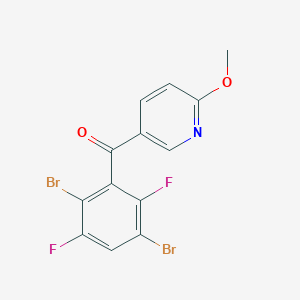
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl and pyridinyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound’s unique properties make it suitable for use in materials science, such as developing new polymers or coatings.
Mécanisme D'action
The mechanism of action of (2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, or affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,5-Dibromo-3,6-difluorophenyl)methanol: This compound shares a similar phenyl ring structure but lacks the pyridinyl group.
(2,5-Dibromo-3,6-difluorophenyl)acetic acid: Similar in structure but contains an acetic acid group instead of the methanone and pyridinyl groups.
Uniqueness
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. The methoxy group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H7Br2F2NO2 |
|---|---|
Poids moléculaire |
407.00 g/mol |
Nom IUPAC |
(2,5-dibromo-3,6-difluorophenyl)-(6-methoxypyridin-3-yl)methanone |
InChI |
InChI=1S/C13H7Br2F2NO2/c1-20-9-3-2-6(5-18-9)13(19)10-11(15)8(16)4-7(14)12(10)17/h2-5H,1H3 |
Clé InChI |
FNZBEYMMKPHSPP-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C(=O)C2=C(C(=CC(=C2F)Br)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15221612.png)
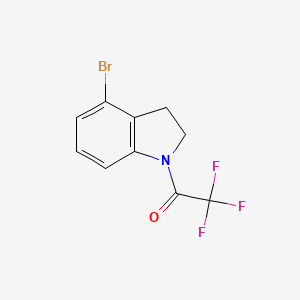
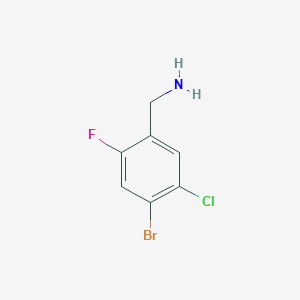
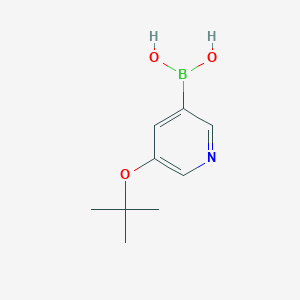
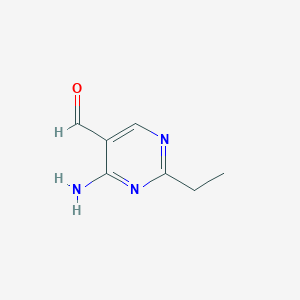
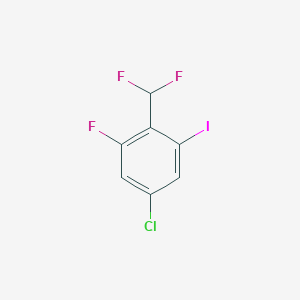
![8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
![2-Bromodibenzo[b,d]furan-4-amine](/img/structure/B15221661.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B15221664.png)
